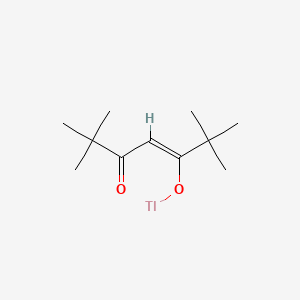

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is a coordination compound where thallium(I) is complexed with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) typically involves the reaction of thallium(I) salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thallium(III) complexes.

Reduction: Reduction reactions can revert thallium(III) back to thallium(I).

Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while substitution reactions can produce a variety of thallium(I) complexes with different ligands.

Aplicaciones Científicas De Investigación

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other thallium complexes and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.

Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism by which (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) exerts its effects involves its ability to form stable complexes with various metal ions. This stability is due to the chelating nature of the 2,2,6,6-tetramethyl-3,5-heptanedione ligand, which forms strong bonds with the thallium(I) ion. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparación Con Compuestos Similares

Similar Compounds

Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but involves nickel instead of thallium.

Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Copper-based complex with similar ligand structure.

Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): Zirconium complex with four ligands.

Uniqueness

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is unique due to the specific properties imparted by the thallium(I) ion. Thallium complexes are known for their distinct electronic and structural characteristics, which can lead to different reactivity and applications compared to similar compounds with other metal ions.

This detailed overview provides a comprehensive understanding of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), often referred to as thallium(I) complex, is a coordination compound of thallium with significant biological implications. Thallium itself is known for its toxicity and potential to disrupt biological systems. This article aims to explore the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Toxicological Profile

Thallium compounds are recognized for their toxic effects on various biological systems. The toxicity is primarily due to thallium's ability to mimic potassium ions, leading to cellular dysfunction and metabolic disturbances.

- Ion Mimicry : Thallium competes with potassium in biological systems, disrupting ion homeostasis.

- Enzyme Inhibition : Thallium has a high affinity for sulfhydryl groups in proteins, inhibiting key metabolic enzymes and mitochondrial function.

- Neurotoxicity : Exposure can lead to peripheral neuropathy and other neurological symptoms due to its impact on nerve function.

1. Microbiological Impact

Research indicates that thallium exposure can significantly alter microbial communities in soil environments. A study demonstrated that thallium concentrations affected the abundance and activity of soil bacteria and enzymes critical for soil health:

| Indicator | Sensitivity (%) | Informative Value (r) |

|---|---|---|

| Number of soil bacteria | 57 | -0.70 |

| Azotobacter spp. abundance | 59 | -0.83 |

| Activity of catalase | 88 | -0.90 |

| Activity of dehydrogenases | 79 | -0.88 |

| Germination rate of radish | 93 | -0.94 |

This table illustrates how thallium contamination can lead to significant declines in microbial health and soil quality .

2. Case Studies on Human Exposure

Thallium poisoning cases highlight the severe health risks associated with exposure to thallium compounds. A notable case involved a 51-year-old woman who exhibited symptoms such as myalgia, vertigo, and abdominal pain after accidental exposure:

- Symptoms : Temporal-spatial disorientation, jaundice, alopecia.

- Laboratory Findings : Elevated urinary thallium levels (540 µg/g; normal range: 0.4–10 µg/g).

- Treatment : D-penicillamine was administered for chelation therapy, leading to recovery over several months.

This case underscores the acute effects of thallium poisoning and the importance of early diagnosis and intervention .

Environmental Impact

The environmental implications of thallium compounds extend beyond human health. Thallium's persistence in ecosystems can lead to long-term ecological damage:

- Soil Health : Thallium contamination affects enzyme activities essential for nutrient cycling.

- Plant Growth : Germination rates in sensitive species like radish are adversely affected by thallium levels in soil.

Propiedades

IUPAC Name |

[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZBUPFMEVRRXIY-CFYXSCKTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O[Tl] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O2Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.